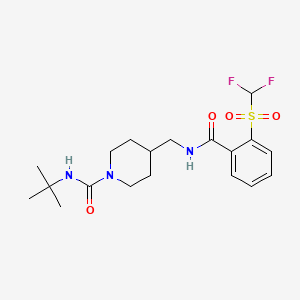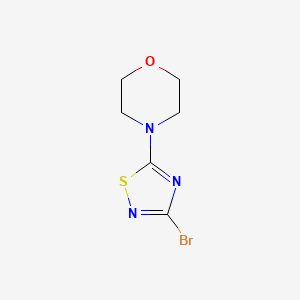
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine” is a chemical compound with the molecular weight of 251.13 . It is a solid substance that should be stored in a refrigerator .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the formation of the monosubstituted thiol was detected by TLC monitoring of the reaction mixtures in chloroform, and mono-adducts underwent fast transformation to dithiol .Molecular Structure Analysis
The IUPAC name of this compound is 4-(5-bromo-1H-1lambda3,3,4-thiadiazol-2-yl)morpholine . The InChI code is 1S/C6H9BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h12H,1-4H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Antimicrobial Activities
4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine and its derivatives have been synthesized and evaluated for their antimicrobial properties. For example, the study by Başoğlu et al. (2012) explored the synthesis of linezolid-like molecules, demonstrating good antitubercular activities, indicating the potential of this compound in the development of new antimicrobial agents (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Applications in Photovoltaic Materials
The compound's derivatives, particularly those involving bromobenzothiadiazoles, have been identified as key precursors in synthesizing photovoltaic materials. The work by Gudim et al. (2021) showed that nucleophilic substitution with morpholine leads to products significant for photovoltaic applications, highlighting the role of these compounds in the development of solar energy technologies (Gudim, Knyazeva, Obruchnikova, Rakitin, & Popov, 2021).
Antimicrobial Screening and DNA Cleavage
Further research into 1,2,5-thiadiazole derivatives, such as those studied by Mali et al. (2019), revealed their in vitro antibacterial inhibition and DNA cleavage potential, showcasing the compound's relevance in medicinal chemistry and drug development (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Inhibitors of Phosphoinositide 3-Kinase
The derivatives of this compound, such as 4-(1,3-Thiazol-2-yl)morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, offering insights into their potential therapeutic applications in cancer treatment and other diseases related to this enzyme's activity (Alexander et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromo-1,2,4-thiadiazol-5-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-6(12-9-5)10-1-3-11-4-2-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSVIIGQFAVPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

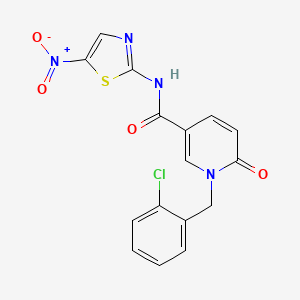
![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)
![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
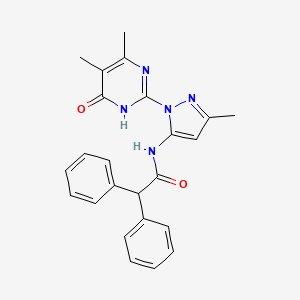
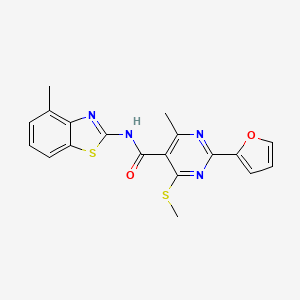
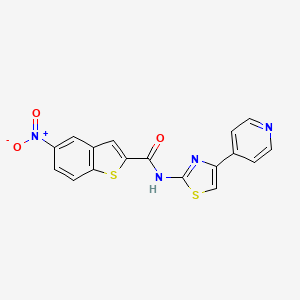
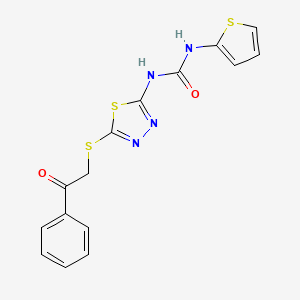
![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)
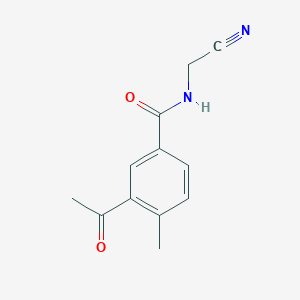

![6-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B2867229.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2867231.png)
